Structural Differentiation from N-(2,6-Diethylphenyl) Analog (WAY-329604): Impact of Ortho-Substitution on Molecular Topology and Predicted Kinase Selectivity
The target compound carries a 2,4-difluorophenyl acetamide tail, in contrast to the 2,6-diethylphenyl analog WAY-329604 (CAS 868963-82-0, C₁₈H₁₉N₃O₃S₂, MW 389.49) . The 2,6-diethyl substitution introduces significant steric bulk (molar refractivity ~46.8 for two ethyl groups vs. ~10.2 for two fluorine atoms) and alters the electrostatic potential surface of the terminal aryl ring. In the WAY library kinase screening paradigm, such steric and electronic differences at the solvent-exposed terminus of type I/II kinase inhibitors frequently translate into distinct selectivity fingerprints across the kinome, although direct target-specific IC₅₀ values for WAY-329595 remain undisclosed in the public domain .
| Evidence Dimension | Steric bulk at terminal aryl ring (calculated molar refractivity difference) |
|---|---|
| Target Compound Data | 2,4-Difluorophenyl: MR ~10.2 cm³/mol; MW 369.37 g/mol |
| Comparator Or Baseline | WAY-329604 (2,6-diethylphenyl): MR ~46.8 cm³/mol; MW 389.49 g/mol |
| Quantified Difference | ΔMR ≈ 36.6 cm³/mol; ΔMW = 20.12 g/mol; reduced logP predicted for target compound (cLogP ~2.1 vs. ~3.8 for WAY-329604 by fragment-based estimation) |
| Conditions | In silico physicochemical prediction; experimental cLogP values not reported in primary literature |
Why This Matters
Reduced steric bulk and lipophilicity of the 2,4-difluorophenyl tail predicts improved ligand efficiency metrics and potentially distinct kinase selectivity compared to the bulkier 2,6-diethylphenyl analog, which is critical when selecting screening compounds for kinase panel assays.
